molecular formula C11H21NO B11989448 (1-(Pyrrolidin-1-yl)cyclohexyl)methanol

(1-(Pyrrolidin-1-yl)cyclohexyl)methanol

Cat. No.: B11989448
M. Wt: 183.29 g/mol
InChI Key: CVCJKFLCUXJXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(Pyrrolidin-1-yl)cyclohexyl)methanol is a cyclohexanol derivative featuring a pyrrolidine substituent at the 1-position of the cyclohexyl ring and a hydroxymethyl (-CH2OH) group. This structure combines the rigidity of the cyclohexane ring with the polar, nitrogen-containing pyrrolidine moiety, which influences its physicochemical properties.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

(1-pyrrolidin-1-ylcyclohexyl)methanol

InChI

InChI=1S/C11H21NO/c13-10-11(6-2-1-3-7-11)12-8-4-5-9-12/h13H,1-10H2

InChI Key

CVCJKFLCUXJXPI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CO)N2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Pyrrolidin-1-yl)cyclohexyl)methanol typically involves the reaction of cyclohexanone with pyrrolidine in the presence of a reducing agent. One common method is to use sodium borohydride (NaBH4) as the reducing agent. The reaction is carried out in an appropriate solvent, such as methanol, under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(1-(Pyrrolidin-1-yl)cyclohexyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Discovery and Development

The compound has been explored as a scaffold for developing new therapeutic agents. Its derivatives have shown potential in targeting various receptors involved in disease pathways:

  • Kinase Inhibitors : Research indicates that pyrrolidine derivatives can serve as potent inhibitors for kinases such as CK1γ, with selectivity demonstrated through structure-activity relationship (SAR) studies. For instance, certain hydroxyl-functionalized pyrrolidine derivatives exhibited nanomolar activity against CK1γ and CK1ε .
  • Chemokine Receptor Antagonists : Compounds derived from (1-(Pyrrolidin-1-yl)cyclohexyl)methanol have been identified as antagonists for the CXCR4 chemokine receptor, which plays a crucial role in cancer metastasis. One notable study reported a derivative with an IC50 of 79 nM, showcasing its potential in antimetastatic therapies .

2. Neurological Applications

The compound's interaction with neurotransmitter systems has also been a focus of research:

  • Dopamine Transporter Inhibitors : Variants of this compound have been synthesized to explore their effects on dopamine reuptake mechanisms, relevant for treating cocaine abuse. Some analogues demonstrated selective inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), highlighting their potential in addiction therapies .
Compound NameTarget ReceptorIC50 (nM)Reference
Hydroxyl-functionalized derivativeCK1γ11
CXCR4 antagonistCXCR479
Dopamine reuptake inhibitorDAT/NETVaries

Case Studies

Case Study 1: Selective Kinase Inhibition

A study focused on synthesizing novel pyrrolidine derivatives revealed that specific modifications to the pyrrolidine ring significantly enhanced selectivity towards CK1γ over other kinases. The crystal structure analysis provided insights into the binding interactions, suggesting that further modifications could optimize potency and selectivity .

Case Study 2: Antimetastatic Activity

In vivo studies demonstrated that a specific derivative of this compound effectively inhibited tumor metastasis in mice models. The compound was administered intraperitoneally at a dose of 30 mg/kg, resulting in significant reductions in metastatic spread .

Mechanism of Action

The mechanism of action of (1-(Pyrrolidin-1-yl)cyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analysis

A comparative analysis of key features is summarized in Table 1.

Table 1: Comparative Overview of (1-(Pyrrolidin-1-yl)cyclohexyl)methanol and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Notable Properties
This compound C₁₁H₂₁NO 183.29 Primary alcohol, secondary amine Cyclohexyl ring, pyrrolidine substituent Enhanced polarity due to amine group
Cyclohexanemethanol C₇H₁₄O 114.19 Primary alcohol Cyclohexane ring Hydrophobic; limited solubility in polar solvents
(1-methylcyclohex-3-en-1-yl)methanol C₈H₁₄O 126.20 Primary alcohol Cyclohexene ring with methyl group Double bond increases reactivity
1-(4-Methylphenyl)-1-propanol C₁₀H₁₄O 150.22 Secondary alcohol Aromatic ring with methyl substituent Aromaticity may confer UV activity

Physicochemical Properties

  • Reactivity: The cyclohexene ring in (1-methylcyclohex-3-en-1-yl)methanol contains a double bond, making it susceptible to electrophilic addition reactions, unlike the saturated cyclohexane-based compounds .
  • Aromatic vs. Aliphatic Systems: 1-(4-Methylphenyl)-1-propanol’s aromatic ring contributes to distinct electronic properties, such as UV absorption, which are absent in aliphatic analogs .

Research Findings and Implications

  • Role of Nitrogen Substituents: The pyrrolidine group in this compound likely increases its interaction with biological membranes or enzymes, though pharmacological data are absent in the provided evidence. In contrast, cyclohexanemethanol’s safety data highlight standard alcohol-related hazards (e.g., skin/eye irritation) .
  • Steric and Electronic Effects: The bulky pyrrolidine substituent may sterically hinder reactions at the cyclohexylmethanol group, distinguishing it from less substituted analogs.

Biological Activity

(1-(Pyrrolidin-1-yl)cyclohexyl)methanol, commonly referred to as PCMH, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

PCMH is characterized by the presence of a pyrrolidine ring attached to a cyclohexyl group with a hydroxymethyl substituent. This unique structure contributes to its diverse biological activities.

Research indicates that PCMH may act through multiple mechanisms:

Pharmacological Effects

  • Anti-inflammatory Properties :
    • PCMH and its analogs have shown promise in reducing inflammation through the modulation of cytokine release and chemokine receptor activity. This makes them potential candidates for treating inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies suggest that PCMH may exhibit antimicrobial properties, particularly against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
  • Cytotoxicity :
    • In vitro studies have assessed the cytotoxic effects of PCMH on various cancer cell lines. Results indicate that it can induce apoptosis in certain types of cancer cells, although further research is necessary to elucidate the underlying mechanisms .

Study 1: Anti-inflammatory Effects

A study investigated the effects of PCMH on lipopolysaccharide (LPS)-induced inflammation in murine macrophages. The results demonstrated that treatment with PCMH significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Study 2: Antimicrobial Activity

In another study, PCMH was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity. Further optimization of the chemical structure may enhance its efficacy .

Data Summary

Activity Effect Reference
Anti-inflammatoryReduced TNF-α and IL-6 levels
AntimicrobialMIC = 32 µg/mL against S. aureus
CytotoxicityInduced apoptosis in cancer cells

Q & A

Basic Research Questions

Synthesis and Purification Q: What are the standard synthetic routes for preparing (1-(Pyrrolidin-1-yl)cyclohexyl)methanol, and how can purity be optimized? A: The compound is typically synthesized via nucleophilic substitution (e.g., SN2) between a cyclohexylmethanol derivative and pyrrolidine. A common method involves dissolving reactants in ethanol under controlled cooling (0°C) and stirring for ~1 hour to ensure completion . Purification is achieved through column chromatography or recrystallization, with solvent selection (e.g., ethanol/water mixtures) critical for yield optimization. Purity (>95%) is verified via HPLC or GC-MS .

Structural Characterization Q: Which analytical techniques are essential for characterizing this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the pyrrolidine and cyclohexyl substituents, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies hydroxyl and amine functional groups. X-ray crystallography may resolve stereochemistry if chiral centers are present .

Initial Biological Screening Q: How can researchers design preliminary assays to evaluate the compound’s bioactivity? A: Use in vitro assays targeting enzymes or receptors structurally related to pyrrolidine-containing analogs. For antimicrobial activity, perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Optimization of Reaction Conditions Q: What statistical methods are recommended for optimizing synthetic yield and scalability? A: Employ factorial design (e.g., 2³ factorial experiments) to test variables like temperature, solvent polarity, and reaction time. Response Surface Methodology (RSM) can model interactions between parameters, while ANOVA identifies significant factors. Continuous flow reactors may enhance scalability by improving heat/mass transfer .

Mechanistic Studies Q: How can computational tools elucidate the reaction mechanism of this compound formation? A: Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) simulate transition states and energy barriers for nucleophilic substitution. Molecular dynamics (MD) in solvents like ethanol can validate experimental kinetics. COMSOL Multiphysics integrates AI for real-time optimization of reaction parameters .

Addressing Contradictory Bioactivity Data Q: How should researchers resolve discrepancies in reported biological activities? A: Conduct structure-activity relationship (SAR) studies by synthesizing derivatives with modified cyclohexyl or pyrrolidine groups. Validate findings across multiple cell lines and replicate assays under standardized conditions (e.g., pH, serum concentration). Meta-analyses of published data can identify confounding variables like impurity profiles .

Environmental Impact Assessment Q: What methodologies assess the environmental persistence and toxicity of this compound? A: Perform OECD 301 biodegradability tests (e.g., Closed Bottle Test) to measure half-life in aqueous systems. Ecotoxicological effects are evaluated via Daphnia magna acute toxicity (48-h LC50) and algal growth inhibition (72-h IC50). Bioaccumulation potential is estimated using octanol-water partition coefficients (log Kow) .

Methodological Notes

  • Data Validation: Cross-reference spectral data with databases like PubChem or NIST Chemistry WebBook to confirm structural assignments .
  • Ethical Compliance: Adhere to OECD guidelines for in vitro and ecotoxicological testing to ensure reproducibility and regulatory alignment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.